molecular formula C25H22N2O2 B3862066 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone

1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone

Cat. No. B3862066
M. Wt: 382.5 g/mol
InChI Key: LWWYCPVMMOWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 1976 by a group of researchers at the University of Minnesota. Since then, MNPA has been extensively studied for its potential use as an analgesic drug and as a research tool in the field of neuroscience.

Mechanism of Action

1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone acts on the mu-opioid receptor by binding to it and activating a series of downstream signaling pathways. This activation leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and euphoric effects. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone also inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone are similar to those of other opioids, such as morphine and fentanyl. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone produces potent analgesic effects, which are mediated by the activation of the mu-opioid receptor. It also produces sedation, respiratory depression, and constipation, which are common side effects of opioids.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of mu-opioid receptor activation without affecting other opioid receptors. However, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has a relatively short half-life, which can make it difficult to study its long-term effects. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone is also a synthetic compound, which may limit its applicability to studies of endogenous opioids.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One area of interest is the development of more potent and selective mu-opioid receptor agonists for use as analgesic drugs. Another area of interest is the study of the role of the opioid receptor system in the development of chronic pain and the potential for opioid-induced hyperalgesia. Finally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone may be used as a tool to study the interactions between the opioid receptor system and other neurotransmitter systems in the brain.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been used extensively in scientific research as a tool to study the opioid receptor system in the brain. It has been shown to bind selectively to the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has also been used to study the role of the opioid receptor system in the development of drug addiction and tolerance.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-29-23-10-7-20(8-11-23)25(28)17-24(19-12-14-26-15-13-19)27-22-9-6-18-4-2-3-5-21(18)16-22/h2-16,24,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWYCPVMMOWFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=NC=C2)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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